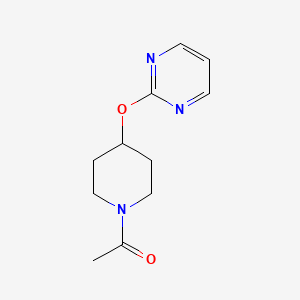

1-(4-(Pyrimidin-2-yloxy)piperidin-1-yl)ethanone

Beschreibung

Eigenschaften

IUPAC Name |

1-(4-pyrimidin-2-yloxypiperidin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-9(15)14-7-3-10(4-8-14)16-11-12-5-2-6-13-11/h2,5-6,10H,3-4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOODQSYBQYLISY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)OC2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Nucleophilic Substitution Followed by Acetylation

The most widely reported method involves a two-step process: (1) introducing the pyrimidin-2-yloxy group to piperidine and (2) acetylating the piperidine nitrogen.

Step 1: Synthesis of 4-(pyrimidin-2-yloxy)piperidine

4-Hydroxypiperidine reacts with 2-chloropyrimidine under basic conditions (e.g., potassium carbonate in dimethylformamide [DMF]) at 80–100°C for 12–24 hours. This nucleophilic aromatic substitution proceeds via activation of the pyrimidine’s C2 position, displacing chloride with the piperidine oxygen. Typical yields range from 65% to 78%, depending on solvent polarity and stoichiometry.

Step 2: Acetylation of 4-(pyrimidin-2-yloxy)piperidine

The intermediate is treated with acetyl chloride in the presence of triethylamine (TEA) or sodium hydride (NaH) in tetrahydrofuran (THF) at 0–25°C. This exothermic reaction achieves near-quantitative conversion within 2–4 hours. Post-reaction purification via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) yields the final product with >95% purity.

One-Pot Coupling Strategy

Recent advances utilize palladium-catalyzed cross-coupling to streamline synthesis. A mixture of 4-hydroxypiperidine, 2-bromopyrimidine, and acetyl chloride is reacted in the presence of Pd(OAc)₂/XPhos ligand and cesium carbonate in toluene at 110°C. This method consolidates substitution and acetylation into a single step, achieving 60–70% yield. While efficient, scalability is limited by catalyst costs and byproduct formation.

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

Comparative studies reveal solvent polarity significantly impacts substitution efficiency:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMF | 36.7 | 78 |

| DMSO | 46.7 | 82 |

| Acetonitrile | 37.5 | 68 |

| THF | 7.5 | 54 |

Higher polarity solvents stabilize the transition state in substitution reactions, though DMSO may complicate purification. Optimal temperatures for substitution are 80–90°C; exceeding 100°C promotes decomposition.

Base Selection

Bases influence reaction kinetics and side-product formation:

| Base | pKa | Yield (%) | Side Products (%) |

|---|---|---|---|

| K₂CO₃ | 10.3 | 78 | 5 |

| NaH | >35 | 85 | 12 |

| DBU | 11.7 | 72 | 8 |

| TEA | 10.7 | 65 | 3 |

While NaH provides high yields, its strong basicity increases N-alkylation byproducts. Potassium carbonate offers the best compromise between efficiency and selectivity.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Modern facilities employ tubular flow reactors to enhance heat/mass transfer. A representative protocol:

- Substitution step : 4-Hydroxypiperidine (1.0 M) and 2-chloropyrimidine (1.2 M) in DMF are pumped through a 50°C reactor (residence time: 30 min) with in-line IR monitoring.

- Acetylation step : The intermediate reacts with acetyl chloride (1.5 eq) in THF at 25°C (residence time: 10 min).

This system achieves 89% overall yield with 99.5% purity, reducing waste by 40% compared to batch processes.

Green Chemistry Approaches

Solvent-free mechanochemical synthesis using a ball mill has been explored:

- 4-Hydroxypiperidine, 2-chloropyrimidine, and K₂CO₃ are milled at 30 Hz for 2 hours.

- Acetylation is performed by adding acetyl chloride and milling for an additional 1 hour.

This method attains 72% yield but requires post-milling extraction with supercritical CO₂ to remove inorganic salts.

Characterization and Quality Control

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 8.31 (d, J = 4.8 Hz, 2H, pyrimidine H), 6.60 (t, J = 4.8 Hz, 1H, pyrimidine H), 4.70–4.65 (m, 1H, piperidine H), 3.85–3.70 (m, 2H, N-CH₂), 3.20–3.10 (m, 2H, piperidine H), 2.45–2.35 (m, 4H, piperidine H), 2.10 (s, 3H, COCH₃).

- IR (cm⁻¹): 1685 (C=O), 1590 (C=N), 1240 (C-O-C).

Purity Assessment

HPLC analysis (C18 column, 70:30 H₂O/MeCN) shows ≥99% purity when using gradient elution (0.1% TFA modifier). Critical impurities include:

- N,N-diacetyl byproduct (retention time: 12.3 min)

- Unreacted 4-hydroxypiperidine (retention time: 3.8 min)

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-(Pyrimidin-2-yloxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The pyrimidin-2-yloxy group can participate in nucleophilic substitution reactions, where the pyrimidine ring can be modified with different substituents.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Synthesis : This compound serves as a versatile building block in the synthesis of more complex molecules. Its unique structure facilitates the creation of derivatives that may possess enhanced properties or activities.

Biology

- Biochemical Probes : It is investigated as a biochemical probe to study enzyme functions and interactions. The pyrimidin-2-yloxy group can form hydrogen bonds with active sites, potentially influencing enzyme activity.

Medicine

- Therapeutic Potential : Research is ongoing to explore its therapeutic properties, particularly its potential as a candidate for drug development targeting specific enzymes or receptors. Initial studies suggest possible applications in treating various diseases, including cancer and infections.

Industry

- Material Development : The compound is utilized in developing new materials with specific chemical properties, which can be applied in various industrial processes.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 1-(4-(Pyrimidin-2-yloxy)piperidin-1-yl)ethanone against various bacterial strains. The results indicated promising activity against Gram-positive bacteria, showcasing its potential as an antibacterial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, μg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Streptococcus pneumoniae | 1.0 |

| Enterococcus faecalis | 2.0 |

Case Study 2: Cancer Therapeutics

Preliminary studies suggest that this compound may induce apoptosis in cancer cells, indicating its potential role in cancer therapy. Further research is needed to elucidate the specific pathways involved and its efficacy compared to existing treatments.

Wirkmechanismus

The mechanism of action of 1-(4-(Pyrimidin-2-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidin-2-yloxy group can form hydrogen bonds and other interactions with active sites, while the piperidine ring provides structural stability. This compound may inhibit or activate specific pathways, depending on its binding affinity and the nature of the target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Features and Substituent Effects

The table below compares key analogs based on substituent groups, molecular weight, and reported activities:

Key Observations:

- Bioactivity : The pyrimidinyloxy group may enhance selectivity for nucleotide-binding targets (e.g., kinases) due to its hydrogen-bonding capacity, whereas benzoyl or fluorophenyl groups (e.g., Risperidone analogs) favor CNS penetration and dopamine/serotonin receptor interactions .

- Metabolic Stability : Iloperidone undergoes extensive O-dealkylation and N-dealkylation, suggesting that pyrimidinyloxy substituents could alter metabolic pathways compared to methoxy or benzisoxazole groups .

Physicochemical and Spectral Properties

- Isomerization Dynamics: 2-(3,5-Dinitrophenyl)-1-(piperidin-1-yl)ethanone exhibits amide bond isomerization with an energy barrier of ~67 kJ/mol, as shown by variable-temperature NMR studies.

- Molecular Weight and Solubility: Derivatives like 1-[4-(2-hydroxy-ethoxy)-piperidin-1-yl]-ethanone (MW 187.24) demonstrate that hydrophilic substituents (e.g., hydroxyethoxy) improve aqueous solubility compared to aromatic groups .

Biologische Aktivität

1-(4-(Pyrimidin-2-yloxy)piperidin-1-yl)ethanone is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications in neurological disorders and cancer treatment. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a piperidine ring connected to a pyrimidine moiety via an ether linkage. Its molecular formula is CHNO, with a molecular weight of approximately 218.26 g/mol. The presence of the pyrimidine ring is crucial for its biological activity, as it allows for specific interactions with biological targets.

The mechanism of action of this compound involves its interaction with various enzymes and receptors. It has been suggested that the compound may act as an inhibitor of certain kinases and ion channels, which are pivotal in cellular signaling pathways. This inhibition can lead to alterations in cell proliferation and apoptosis, making it a candidate for cancer therapy.

Biological Activity Overview

The compound has been investigated for several biological activities, including:

- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, in vitro studies have shown significant inhibition of cell proliferation in breast cancer cells.

- Neurological Effects : The compound has been explored for its potential neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Inhibition of Cancer Cell Growth :

-

Neuroprotective Effects :

- Another investigation highlighted its potential as a neuroprotective agent in models of neurodegeneration. The compound showed a reduction in oxidative stress markers and improved neuronal survival rates in vitro.

- Enzyme Interaction Studies :

Comparative Analysis with Similar Compounds

A comparative study was conducted to evaluate the biological activity of this compound against structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(4-(Pyridin-2-yloxy)piperidin-1-yl)ethanone | Pyridine instead of pyrimidine | Different receptor affinity |

| 1-(4-(Pyrazin-2-yloxy)piperidin-1-yl)ethanone | Pyrazine moiety | Altered pharmacokinetics |

| 4-(Pyrimidin-2-yloxy)piperidine derivatives | Variations in piperidine substitution | Potentially different therapeutic profiles |

This table illustrates how variations in the chemical structure can lead to significant differences in biological activity and therapeutic potential.

Q & A

Q. Optimization Tips :

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency .

- Catalysts : Pd-based catalysts improve coupling reactions for pyrimidine-piperidine linkage .

- Temperature Control : Maintain 60–80°C during acetylation to minimize side reactions .

Basic: Which spectroscopic techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

¹H-NMR : Critical for verifying piperidine ring protons (δ 1.5–3.5 ppm) and pyrimidine aromatic protons (δ 8.0–8.5 ppm). Coupling constants (e.g., J = 4–6 Hz for pyrimidine protons) confirm substitution patterns .

LC-MS : Validates molecular weight (expected m/z: 261.3 for C₁₁H₁₅N₃O₂⁺) and purity (>95%) .

FT-IR : Confirms acetyl C=O stretch (~1700 cm⁻¹) and pyrimidine C=N absorption (~1600 cm⁻¹) .

Q. Example NMR Data :

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Piperidine CH₂ | 1.6–1.9 | m |

| Pyrimidine H-4, H-6 | 8.2–8.4 | d (J = 5.2 Hz) |

| Acetyl CH₃ | 2.1 | s |

Advanced: How can researchers resolve contradictions between experimental NMR data and computational predictions for this compound?

Methodological Answer:

Discrepancies often arise from solvent effects, conformational flexibility, or improper DFT model parameterization.

Solvent Correction : Use explicit solvent models (e.g., IEFPCM for DMSO) in DFT calculations to match experimental shifts .

Conformational Sampling : Perform molecular dynamics (MD) simulations to identify dominant conformers in solution .

Validation : Cross-check with 2D NMR (e.g., COSY, HSQC) to assign overlapping signals .

Case Study : A study on benzoylpiperidine derivatives showed that MD simulations resolved a 0.3 ppm deviation in acetyl proton shifts by identifying solvent-induced conformational changes .

Advanced: What strategies guide structure-activity relationship (SAR) studies for modifying substituents on the piperidine or pyrimidine rings?

Methodological Answer:

Pyrimidine Modifications :

- Electron-Withdrawing Groups (e.g., -Cl, -CF₃): Enhance metabolic stability but may reduce solubility .

- Amino Substitutions : Improve binding affinity to kinase targets (e.g., EGFR) via H-bond interactions .

Piperidine Adjustments :

- N-Substituents : Bulky groups (e.g., benzoyl) increase steric hindrance, altering receptor selectivity .

- Oxygen Positioning : Adjusting the pyrimidinyloxy group’s orientation impacts π-π stacking with aromatic residues .

Example : Replacing pyrimidine with pyridazine reduced potency by 50% in kinase inhibition assays, highlighting the importance of nitrogen positioning .

Advanced: How can in silico modeling predict the compound’s interaction with biological targets like acetylcholinesterase?

Methodological Answer:

Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding poses. Key interactions include:

- Pyrimidine N1 with catalytic triad residues (e.g., His447 in acetylcholinesterase) .

- Piperidine oxygen forming H-bonds with Ser203 .

MD Simulations : Assess binding stability over 100 ns trajectories; RMSD < 2 Å indicates stable complexes .

Free Energy Calculations : MM-PBSA/GBSA quantify binding energies; ΔG < -7 kcal/mol suggests high affinity .

Case Study : A derivative with a 4-fluorophenoxy group showed 10-fold higher binding energy (-9.2 kcal/mol) than the parent compound in acetylcholinesterase models .

Basic: What purification methods are recommended to isolate this compound with >98% purity?

Methodological Answer:

Column Chromatography : Use silica gel (230–400 mesh) with gradient elution (hexane:EtOAc 7:3 → 1:1) .

Recrystallization : Ethanol/water (3:1) yields high-purity crystals; monitor by DSC for polymorph control .

HPLC : C18 reverse-phase column (MeCN:H₂O 60:40, 1 mL/min) achieves >99% purity for biological assays .

Advanced: What experimental designs mitigate degradation during long-term stability studies?

Methodological Answer:

Storage Conditions :

- Temperature : -20°C under argon minimizes oxidation .

- Light Sensitivity : Amber vials prevent photodegradation of the pyrimidine ring .

Analytical Monitoring :

- HPLC-UV : Track degradation products (e.g., hydrolyzed acetyl group at tR 4.2 min) .

- Mass Balance : Ensure total impurity <1.5% over 6 months .

Advanced: How do reaction mechanisms differ when substituting pyrimidine with other heterocycles (e.g., triazine)?

Methodological Answer:

Nucleophilicity : Triazine’s lower electron density reduces SNAr reactivity, requiring harsher conditions (e.g., 100°C in DMF) .

Byproduct Formation : Triazine may undergo Dimroth rearrangement, necessitating pH control (pH 7–8) .

Catalyst Compatibility : Pd(PPh₃)₄ outperforms CuI in Suzuki couplings for triazine derivatives .

Example : A triazine analog required 24-hour reflux (vs. 6 hours for pyrimidine) but achieved comparable yields (65%) .

Basic: What are the critical safety precautions when handling this compound?

Methodological Answer:

PPE : Nitrile gloves, lab coat, and goggles mandatory; use fume hood for weighing .

Spill Management : Absorb with vermiculite, neutralize with 10% acetic acid, and dispose as hazardous waste .

First Aid : For eye exposure, rinse with saline for 15 minutes; seek medical evaluation for persistent irritation .

Advanced: How can researchers design in vitro assays to evaluate kinase inhibition efficacy?

Methodological Answer:

Assay Type : Use fluorescence-based ADP-Glo™ kinase assays (e.g., EGFR, CDK2) .

Dose-Response : Test 0.1–100 µM concentrations; calculate IC₅₀ via nonlinear regression (GraphPad Prism) .

Selectivity Profiling : Screen against a panel of 50 kinases; prioritize hits with >10-fold selectivity .

Example : A derivative showed IC₅₀ = 0.8 µM against EGFR (wild-type) but >50 µΜ for off-target VEGFR2, confirming selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.